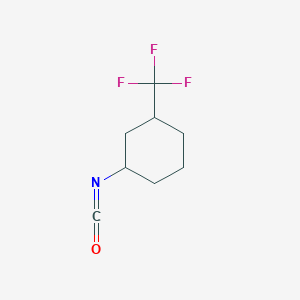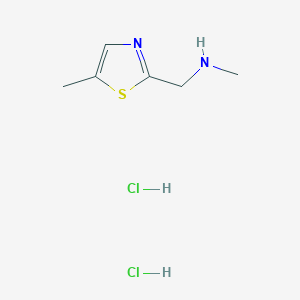
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7F7I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a benzene ring, along with a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the direct iodination of 2,3,5,6-tetrafluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate. .
Major Products Formed
Substitution Reactions: Products include fluorinated aromatic amines, thiols, and ethers.
Coupling Reactions: Products are typically biaryl compounds or alkyne-substituted aromatics
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated probes for imaging and diagnostic applications.
Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated drug candidates with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials
Wirkmechanismus
The mechanism of action of 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is primarily related to its ability to undergo substitution and coupling reactions. The presence of multiple fluorine atoms and an iodine atom makes the compound highly reactive towards nucleophiles and catalysts. The trifluoromethyl group enhances the compound’s lipophilicity, which can influence its interaction with biological targets and cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4,5-Tetrafluoro-3-iodo-6-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-Iodobenzotrifluoride
Uniqueness
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high reactivity and selectivity .
Eigenschaften
IUPAC Name |
1,2,3,5-tetrafluoro-4-iodo-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F7I/c8-2-1(7(12,13)14)3(9)6(15)5(11)4(2)10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBKWPWEANRPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F7I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide](/img/structure/B6330933.png)










![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)

